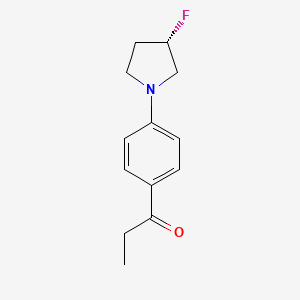![molecular formula C40H34NO2PS B12856253 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12856253.png)
2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide is a complex organic compound that features a phosphine group, a sulfinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide typically involves multiple steps, including the formation of the phosphine and sulfinyl groups, followed by their incorporation into the benzamide structure. Common reagents might include diphenylphosphine, sulfinyl chlorides, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such complex compounds are usually scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: The phosphine group can be reduced to form phosphine oxides.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis.
Biology
In biological research, it could be explored for its potential as a pharmacophore in drug design, given its complex structure and functional groups.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, as a ligand in catalysis, it would coordinate to a metal center, facilitating various chemical transformations. In a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.
Sulfinylbenzamide: A compound with a similar sulfinyl and benzamide structure but lacking the phosphine group.
Diphenylphosphinoethane: Another phosphine ligand with a different backbone structure.
Uniqueness
What sets 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide apart is its combination of functional groups, which can provide unique reactivity and binding properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C40H34NO2PS |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-[(1S,2R)-2-(2-methylphenyl)sulfinyl-1,2-diphenylethyl]benzamide |
InChI |
InChI=1S/C40H34NO2PS/c1-30-18-14-17-29-37(30)45(43)39(32-21-8-3-9-22-32)38(31-19-6-2-7-20-31)41-40(42)35-27-15-16-28-36(35)44(33-23-10-4-11-24-33)34-25-12-5-13-26-34/h2-29,38-39H,1H3,(H,41,42)/t38-,39+,45?/m0/s1 |
InChI Key |
CBQGWOOXHYXGIS-ZOMCPSFGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=CC=C1S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)

![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
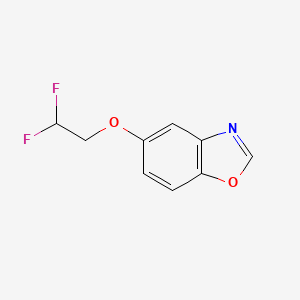
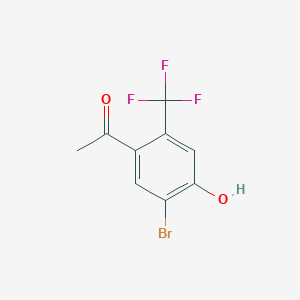
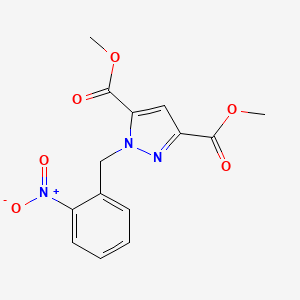


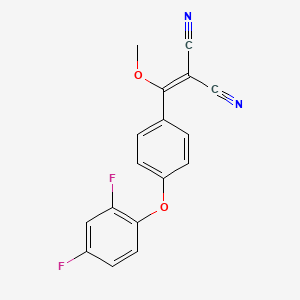
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)

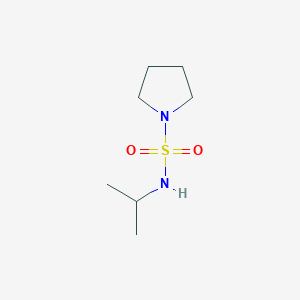
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
